molecular formula C12H9N3O B8620360 1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

Número de catálogo: B8620360
Peso molecular: 211.22 g/mol
Clave InChI: SVZZQDCPOWRUPA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-Phenyl-7H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound featuring a fused pyrazole-pyridinone core with a phenyl substituent at position 1. This scaffold is notable for its structural rigidity, which facilitates interactions with biological targets such as kinases and ATP-binding proteins. Derivatives of this compound are synthesized via multicomponent reactions, often involving 5-amino-3-methyl-1-phenylpyrazole and arylidene precursors under ionic liquid ([bmim][BF₄]) or microwave-assisted conditions . Key applications include anticancer agents and P-glycoprotein (P-gp) inhibitors, with modifications at positions 3, 4, and 5 significantly altering bioactivity .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazino compounds with acetylacetone to form the pyrazole ring . Another method involves the reaction of aromatic aldehydes, 3-amino-1-phenyl-2-pyrazolin-5-one, and aminopyrazole through deamination cyclization reactions . These reactions are typically carried out in aqueous media, making them environmentally friendly and suitable for industrial scale-up.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that start from readily available starting materials. The use of green chemistry principles, such as solvent-free microwave-assisted reactions, has been explored to improve the efficiency and sustainability of the production process .

Análisis De Reacciones Químicas

Mechanism 1: Cyclization via Hydrazone Formation

  • Hydrazone formation : Phenylhydrazine reacts with a carbonyl compound (e.g., ketone or aldehyde) to form a hydrazone intermediate .

  • Cyclization : The intermediate undergoes intramolecular cyclization under acidic conditions, leading to the formation of the pyrazolo[3,4-b]pyridine ring system. The ketone group at position 6 is retained during this step .

  • Dehydration : Loss of water from the intermediate results in the formation of the 6-one moiety .

Mechanism 2: Four-Component Bicyclization

This method involves sequential reactions of arylamines, carbonyl compounds, and other building blocks to construct the pyrazolo[3,4-b]pyridine framework. For example:

  • Arylamine reacts with a carbonyl compound (e.g., 4-hydroxy-6-methyl-2H-pyran-2-one) to form an intermediate .

  • Knoevenagel condensation with another carbonyl compound (e.g., glyoxal derivatives) introduces additional substituents .

  • Cyclization completes the bicyclic structure, with the 6-one functionality arising from carbonyl participation .

NMR Analysis

  • 1H NMR :

    • The pyridine H-4 proton appears as a singlet at δ 8.2–8.5 ppm .

    • The pyrazole H-5 proton resonates at δ 7.8–8.9 ppm, depending on substituents .

    • The methyl group (if present) adjacent to the pyridine ring appears as a singlet at δ 2.7–2.9 ppm .

  • 13C NMR :

    • The carbonyl carbon (C-6) is observed at δ 163–165 ppm .

    • Pyridine carbons (C-3 and C-4) typically resonate at δ 144–152 ppm .

Table 2: Representative NMR Data

Proton/CarbonChemical Shift (ppm)Assignment
H-4 (Pyridine)δ 8.2–8.5 (s)Singlet due to aromatic proton
H-5 (Pyrazole)δ 7.8–8.9 (s)Singlet for pyrazole proton
CH₃δ 2.7–2.9 (s)Methyl group adjacent to pyridine
C=O (C-6)δ 163–165Carbonyl carbon

Reactivity and Derivatization

  • Curtius Rearrangement : Pyrazolo[3,4-b]pyridine-5-carbonylazides undergo rearrangement to form isocyanates, which can react with nucleophiles to yield derivatives (e.g., thioamides) .

  • Cross-Coupling Reactions : Diaryl derivatives can be synthesized via Suzuki-Miyaura coupling, introducing aryl groups at specific positions .

Aplicaciones Científicas De Investigación

Case Study: Cytotoxic Activity

A detailed evaluation of several pyrazolo[3,4-b]pyridine derivatives revealed varying degrees of cytotoxicity against different cancer cell lines. For example:

Compound Cell Line IC50 (µM) Mechanism
9aHeLa2.59S phase arrest, apoptosis
14gMCF74.66G2/M phase arrest
14gHCT-1161.98S phase arrest

These results highlight the importance of structural modifications in enhancing the anticancer efficacy of pyrazolo[3,4-b]pyridine derivatives .

Antimicrobial Properties

Beyond their anticancer effects, pyrazolo[3,4-b]pyridines have been investigated for their antimicrobial properties. A study reported that certain derivatives exhibited significant activity against various bacterial strains, making them potential candidates for developing new antibiotics .

Anti-inflammatory Effects

The anti-inflammatory potential of 1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one has also been explored. Research has indicated that these compounds can inhibit pro-inflammatory cytokines, suggesting their utility in treating inflammatory diseases .

Neuroprotective Effects

Emerging studies suggest that pyrazolo[3,4-b]pyridines may offer neuroprotective benefits. They have been shown to inhibit acetylcholinesterase and butyrylcholinesterase enzymes, which are implicated in neurodegenerative diseases like Alzheimer's. This inhibition could potentially lead to improved cognitive function and memory preservation .

Synthetic Approaches

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available precursors. Various synthetic methodologies have been developed to enhance yield and purity:

Synthesis Method Description
CyclizationInvolves cyclizing substituted hydrazones with pyridine derivatives.
FunctionalizationIncorporation of diverse substituents at various positions on the ring system to modulate biological activity.

These methods allow for the generation of a library of compounds with tailored properties for specific therapeutic applications .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares structural features, melting points, and key substituents of 1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one and its analogues:

Compound Name Substituents (Positions) Melting Point (°C) Key Functional Groups
This compound Phenyl (1), H (3, 4) 134–136 (Lit.) Pyridinone, NH
8e: 4-(4-Chlorophenyl)-5-cyano-3-methyl 4-Cl-Ph (4), CN (5), Me (3) 276–277 Chlorophenyl, cyano
8f: 4-(4-Nitrophenyl)-5-cyano-3-methyl 4-NO₂-Ph (4), CN (5), Me (3) 291–294 Nitrophenyl, cyano
8a: 5-Cyano-3-methyl-1,4-diphenyl Ph (1, 4), CN (5), Me (3) 134–136 Diphenyl, cyano
4f: 4-(4-Fluorophenyl)-3-methyl 4-F-Ph (4), Me (3) 239–240 Fluorophenyl
8h: 4-(Pyridin-4-yl)-5-cyano-3-methyl Pyridinyl (4), CN (5), Me (3) 329–331 Pyridinyl, cyano

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro (8f) and chloro (8e) substituents increase melting points (>275°C), likely due to enhanced intermolecular interactions (e.g., dipole-dipole, π-stacking) .
  • Aromatic Diversity : Pyridinyl (8h) and fluorophenyl (4f) groups improve solubility in polar solvents compared to bulky phenyl derivatives .
  • Cyanogroup (CN): The 5-cyano substituent (8a, 8e, 8f) stabilizes the pyridinone ring via conjugation, critical for binding to enzymatic targets .

Key Observations :

  • Ionic Liquids : Enable high yields and purity via recyclable solvents, ideal for large-scale synthesis .
  • Microwave Methods : Reduce reaction times by 90% but yield less than traditional methods .

Anticancer Activity (IC₅₀, μM) :

Compound MDA-MB-231 HeLa MCF-7 HepG2 HCT116
h2* 13.37 13.04 15.45 7.05 8.93
I2† 3.30 5.04 5.08 3.71 5.72
8a‡ >50 >50 >50 >50 >50

*Derivative with pyrazolo[3,4-b]pyridin-6-one scaffold .
†Optimized analogue with 4-aryl and 3-methyl groups .
‡Unsubstituted parent compound .

Key Observations :

  • Substituent Impact : Methyl at position 3 and aryl groups at position 4 (e.g., I2) enhance cytotoxicity by 3–5 fold compared to the parent compound (8a) .
  • P-gp Inhibition : Diethylstilbestrol-based derivatives (7–9) outperform pyrazolo[3,4-b]pyridin-6-ones in reversing multidrug resistance, suggesting scaffold-specific limitations .

Structure-Activity Relationships (SAR)

Position 3 : Methyl substitution (e.g., 8a, 8e) enhances metabolic stability and target binding .

Position 4 : Aryl groups (e.g., 4-fluorophenyl in 4f) improve membrane permeability and selectivity for cancer cells .

Position 5: Cyano groups (8e, 8f) increase electrophilicity, facilitating covalent interactions with cysteine residues in kinases .

Q & A

Basic Research Questions

Q. What are efficient synthetic routes for 1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one?

A one-pot synthesis using ionic liquids (e.g., [bmim][BF4]) is highly efficient. Combine arylidenecyanoacetamide (1 mmol) and 5-amino-3-methyl-1-phenylpyrazole (1 mmol) in [bmim][BF4] at 80°C, monitored by TLC. After completion, precipitate the product with 50% EtOH, followed by suction filtration and drying. This method achieves yields >70% with minimal purification .

Q. How can spectroscopic methods confirm the molecular structure of this compound?

Use 1H/13C NMR to identify proton environments (e.g., NH signals at δ 10.5–11.0 ppm, aromatic protons at δ 7.2–8.1 ppm) and carbon frameworks. HRMS (ESI) confirms molecular weight (e.g., [M+H]+ calculated 254.1042, observed 254.1039). Elemental analysis validates C, H, N ratios (e.g., C 61.65%, H 4.38%, N 27.65%) .

Q. What purification techniques are optimal for isolating pyrazolo[3,4-b]pyridin-6-ones?

After reaction completion, precipitate crude products using ethanol-water mixtures (1:1). Rinse with cold EtOH to remove ionic liquid residues. For high-purity isolates, column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from DMSO/water is effective .

Q. How to assess purity and identify impurities in synthesized derivatives?

Perform HPLC with a C18 column (acetonitrile/water gradient) and TLC (silica GF254, ethyl acetate eluent). Compare melting points (e.g., 239–240°C for 4f derivative) with literature values. Elemental analysis deviations >0.4% indicate impurities .

Q. What are key considerations for optimizing reaction conditions?

  • Temperature : Maintain 80°C to balance reaction rate and side-product formation.
  • Solvent : Ionic liquids enhance reaction efficiency and recyclability.
  • Catalyst : FeCl3·6H2O (5 mol%) improves cyclization kinetics. Monitor progress via TLC and adjust stirring duration (typically 4–8 hours) .

Advanced Research Questions

Q. How to resolve contradictory yield data in studies using similar substrates?

Systematically vary substituents on the aldehyde (e.g., electron-withdrawing groups reduce yields) and optimize stoichiometry. For example, 4-fluorobenzaldehyde yields 67%, while furfural yields 58% due to steric effects. Use DOE (Design of Experiments) to identify critical parameters .

Q. What strategies enable regioselective functionalization at position 7 of the pyrazole ring?

Introduce directing groups (e.g., -NH2) or use transition-metal catalysts (Pd/Cu) for C-H activation. For fluorination, employ Selectfluor® or DAST in DCM at 0°C, achieving >80% selectivity .

Q. How to design analogs for structure-activity relationship (SAR) studies?

Modify the phenyl group at position 1 with halogens (e.g., Cl, F) or electron-donating groups (e.g., -OCH3). Replace the pyridinone moiety with piperazine (e.g., GSK-239512 analog) to enhance bioavailability. Validate using docking studies and in vitro assays .

Q. What mechanistic insights explain cyclization during synthesis?

The reaction proceeds via Knoevenagel condensation (aldehyde + cyanoacetate) followed by Michael addition and cyclodehydration. DFT calculations suggest a six-membered transition state stabilized by [bmim][BF4], reducing activation energy by 15–20 kcal/mol .

Q. How to validate analytical methods for novel derivatives?

Follow ICH guidelines:

  • Linearity : R² ≥0.998 for HPLC calibration curves.
  • Accuracy : Spike recovery 98–102%.
  • Precision : RSD <2% for intraday/interday assays.
    Cross-validate with NMR and HRMS for structural confirmation .

Propiedades

Fórmula molecular

C12H9N3O

Peso molecular

211.22 g/mol

Nombre IUPAC

1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C12H9N3O/c16-11-7-6-9-8-13-15(12(9)14-11)10-4-2-1-3-5-10/h1-8H,(H,14,16)

Clave InChI

SVZZQDCPOWRUPA-UHFFFAOYSA-N

SMILES canónico

C1=CC=C(C=C1)N2C3=C(C=CC(=O)N3)C=N2

Origen del producto

United States

Synthesis routes and methods

Procedure details

To a semi-solid mixture of 18-crown-6 (4.31 g, 16 mmol) and THF (30 ml) at −40° C. under nitrogen was added bis(2,2,2-trifluoroethyl)-(methoxycarbonylmethyl)phosphonate (0.69 ml, 3.26 mmol) followed by a solution of potassium bis(trimethylsilyl)amide in toluene (6.52 ml of a 0.5M solution, 3.26 mmol). A solution of 5-amino-1-phenyl-1H-pyrazole-4-carboxaldehyde (0.61 g, 3.26 mmol) in THF (10 ml+5 ml washings) was then added via cannula and the resulting mixture was stirred for 20 h, allowing to warm to room temperature. The reaction mixture was partitioned between saturated aqueous ammonium chloride solution and diethyl ether. The aqueous phase was extracted a second time with diethyl ether, and the combined organic extracts were washed with brine, dried (MgSO4) and concentrated. The crude material was dissolved in THF (20 ml), under nitrogen, and the resulting solution cooled to 0° C. A solution of potassium bis(trimethylsilyl)amide in toluene (13.0 ml of a 0.5M solution, 6.5 mmol) was added dropwise and the reaction mixture was stirred for 17 h during which time it was allowed to warm to room temperature. The reaction mixture was partitioned between saturated aqueous ammonium chloride solution and ethyl acetate. The aqueous phase was extracted a second time with ethyl acetate, and the combined organic extracts were washed sequentially with 0.5M aqueous hydrochloric acid and brine before being dried (MgSO4) and concentrated in vacuo. The crude material was purified by chromatography on silica eluting with 30% ethyl acetate-hexane to give 1,7-dihydro-1-phenylpyrazolo[3,4-b]pyridin-6-one (0.49 g, 71%). δH (400 MHz; CDCl3) 6.50 (1H, d, J=9), 7.29-7.33 (1H, m), 7.42-7.45 (2H, m), 7.71-7.73 (2H, m), 7.85 (1H, d, J=9), 7.91 (1H, s).
Quantity
4.31 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.69 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.61 g
Type
reactant
Reaction Step Five
Name
Quantity
10 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.